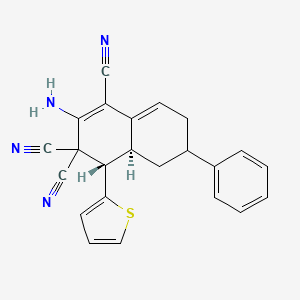
(4S,4aS)-2-amino-6-phenyl-4-(thiophen-2-yl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-6-PHENYL-4-(THIOPHEN-2-YL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-AMINO-6-PHENYL-4-(THIOPHEN-2-YL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. This reaction is typically catalyzed by tetrabutyl ammonium bromide in an aqueous medium . The reaction conditions are mild, and the process is efficient, yielding the desired product in high purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-6-PHENYL-4-(THIOPHEN-2-YL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiproliferative agent against cancer cell lines.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to bind to tubulin protein, inhibiting its function and thereby exerting antiproliferative effects on cancer cells . The pathways involved include disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and nitrile-containing heterocycles. Compared to these compounds, 2-AMINO-6-PHENYL-4-(THIOPHEN-2-YL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. Some similar compounds include:
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C23H18N4S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(4S,4aS)-2-amino-6-phenyl-4-thiophen-2-yl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C23H18N4S/c24-12-19-17-9-8-16(15-5-2-1-3-6-15)11-18(17)21(20-7-4-10-28-20)23(13-25,14-26)22(19)27/h1-7,9-10,16,18,21H,8,11,27H2/t16?,18-,21-/m1/s1 |
InChI Key |
MCKRCQNHIRZESC-QHNQYTFYSA-N |
Isomeric SMILES |
C1C=C2[C@@H](CC1C3=CC=CC=C3)[C@@H](C(C(=C2C#N)N)(C#N)C#N)C4=CC=CS4 |
Canonical SMILES |
C1C=C2C(CC1C3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















